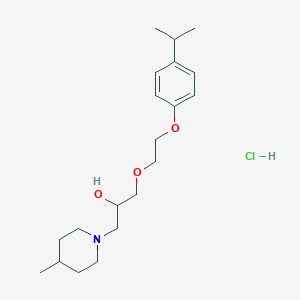

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-isopropylphenoxy ethoxy group and a 4-methylpiperidin-1-yl moiety. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability in pharmaceutical applications. Structurally, the compound combines aryl ether and tertiary amine functionalities, which are common in beta-adrenergic receptor ligands and kinase inhibitors.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3.ClH/c1-16(2)18-4-6-20(7-5-18)24-13-12-23-15-19(22)14-21-10-8-17(3)9-11-21;/h4-7,16-17,19,22H,8-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQSTJRFGCKJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COCCOC2=CC=C(C=C2)C(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 1351584-55-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C20H34ClNO. It features a piperidine moiety which is significant in pharmacological activity due to its ability to interact with various receptors in the body.

The compound's biological activity is primarily attributed to its interaction with alpha-adrenergic receptors. Research indicates that it acts as an antagonist at alpha1-adrenoreceptors, which are implicated in various physiological processes including vasoconstriction and modulation of neurotransmitter release .

Antitumor Activity

A study focused on the compound's antitumor effects demonstrated significant activity against human prostate cancer cells (PC-3). The sulforhodamine B (SRB) assay revealed that compounds similar to this compound exhibited low micromolar concentrations that effectively inhibited cell proliferation and induced apoptosis .

Receptor Interaction

The compound has been shown to selectively bind to alpha1D and alpha1B adrenergic receptor subtypes. The modulation of these receptors has been associated with reduced expression levels in cancer cells, suggesting a mechanism through which the compound may exert its antitumor effects .

Study on Prostate Cancer

In a notable case study involving PC-3 cells, treatment with the compound resulted in a significant reduction of cell viability. The study measured various parameters including GI50 (the concentration required to inhibit cell growth by 50%), TGI (the total growth inhibition), and LC50 (the lethal concentration for 50% of the cells). Results indicated that the compound effectively induced apoptosis through receptor-mediated pathways .

| Parameter | Value |

|---|---|

| GI50 | Low micromolar |

| TGI | Significant reduction |

| LC50 | Effective at low concentrations |

Study on Sphingosine Kinase Inhibition

Another research effort investigated the compound as a potential inhibitor of sphingosine kinase (SphK1), an enzyme implicated in cancer progression. The compound demonstrated moderate inhibitory activity against SphK1, suggesting a dual mechanism where it not only antagonizes adrenergic receptors but also interferes with key signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Compared to ’s Compound 8 (m/z 416), the target’s higher molecular weight (~425) reflects its extended ethoxy-piperidine chain, which may influence logP and membrane permeability .

- The hydrochloride salt likely improves aqueous solubility over neutral analogs like CHJ04091, which are described as lipophilic oils .

Functional Group Impact on Bioactivity

Aryloxy Substituents:

- 4-Isopropylphenoxy vs. Halogenated Phenoxy: –3 highlights Sphk1 inhibitors (e.g., CHJ04092–CHJ04094) with bromo-, chloro-, and trifluoromethyl-phenoxy groups. These electron-withdrawing substituents enhance metabolic stability but reduce solubility compared to the target’s isopropyl group, which is sterically bulky but less electronegative .

- Phenoxy Ether Chain Length: The target’s ethoxy linker differs from bisoprolol’s methoxy-ethoxy chain, possibly affecting spatial orientation in receptor binding .

Amino Substituents:

Table 2: Analytical Characterization of Analogues

Insights :

- The target’s absence of halogen atoms (cf. CHJ04091–CHJ04094) may simplify synthesis but reduce UV detectability compared to brominated analogs .

- Piperidine’s methyl group would likely produce distinct 1H-NMR signals (δ ~1.0–1.5 ppm) compared to piperazine’s NH protons (δ ~2.5–3.5 ppm) .

Toxicity and Regulatory Considerations

- Impurity Profiles: emphasizes stringent control of impurities (e.g., ≤0.1% aniline derivatives), implying that the target’s synthesis must avoid genotoxic byproducts like 4-chloroaniline .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of ether linkages and subsequent functionalization of the piperidine ring. For example:

- Step 1: Condensation of 4-isopropylphenol with ethylene glycol under basic conditions to form the ethoxy-phenoxy intermediate.

- Step 2: Introduction of the 4-methylpiperidinyl group via nucleophilic substitution or reductive amination.

- Step 3: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).

Key parameters include temperature control (60–80°C for ether formation) and stoichiometric ratios to minimize byproducts. Purification via column chromatography (silica gel, chloroform/methanol) is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of characteristic signals (e.g., aromatic protons at 6.8–7.2 ppm, piperidine methyl at 1.2–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity (>98%) .

- Mass Spectrometry (MS): Confirm the molecular ion peak (e.g., [M+H] at m/z 424.3 for the free base) .

Q. What are the solubility properties of this hydrochloride salt, and how do they impact experimental design?

Methodological Answer: The hydrochloride salt enhances water solubility due to ionic dissociation. Solubility can be quantified via:

- Shake-Flask Method: Dissolve the compound in buffered solutions (pH 1–7) at 25°C, followed by UV-Vis spectrophotometry to determine saturation points.

- Polar aprotic solvents (e.g., DMSO) are recommended for stock solutions in biological assays. Note that solubility decreases in nonpolar solvents (logP ~2.5) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of fine particles.

- Storage: Keep in a sealed container at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data caused by impurities?

Methodological Answer:

- Impurity Profiling: Identify impurities (e.g., unreacted intermediates, degradation products) via LC-MS/MS. Reference pharmacopeial guidelines for threshold limits (<0.15% for major impurities) .

- Bioactivity Assays: Compare dose-response curves of purified vs. impure batches in target receptors (e.g., β-adrenergic receptors for structural analogs) to isolate impurity effects .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 14 days. Monitor degradation via HPLC.

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Q. How can in vitro and in vivo metabolic pathways be elucidated for this compound?

Methodological Answer:

- In Vitro: Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify metabolites via UPLC-QTOF-MS.

- In Vivo: Administer radiolabeled compound (e.g., ) to rodents and analyze plasma, urine, and feces for metabolite distribution .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of β-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding with Ser-204 and hydrophobic interactions with Phe-290.

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.